2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid - 272437-85-1

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Catalog Number: EVT-1419077
CAS Number: 272437-85-1
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation: Reaction of an appropriately substituted o-aminothiophenol with diethyl 2-bromo-2-methylmalonate in the presence of a catalyst, such as potassium fluoride, to form a fused 1,4-benzothiazine ring system. []
  • Alkylation: Alkylation of the nitrogen atom in the fused ring system using various alkylating agents to introduce desired substituents at the 2-position. []
  • Hydrolysis: Hydrolysis of the resulting ester intermediates to obtain the corresponding carboxylic acids. []
  • Synthesis of 3,4‐dihydro‐2‐methyl‐3‐oxo‐2H‐benzo‐1,4‐thiazine‐2‐carboxylic acids: This paper describes the synthesis of various derivatives with different substituents on the benzene ring. []

  • [Synthesis and calcium antagonistic activities of fecal metabolites of a new calcium antagonist (+)-(R)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N- [2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4- methyl-3-oxo-2H-1,4-benzothiazine (SD-3211) in rats].: This study focuses on the synthesis of specific fecal metabolites of SD-3211, a calcium antagonist derived from the core structure. []

Molecular Structure Analysis
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl group (C=O) and the amine group (N-H). []

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the arrangement of atoms and the stereochemistry of the molecule. Both 1H NMR and 13C NMR have been utilized to characterize these compounds. [, ]

  • X-ray Crystallography: Provides a three-dimensional representation of the molecule, revealing its bond lengths, bond angles, and conformation. This technique has been employed to determine the absolute configuration of optically active enantiomers of certain derivatives. [, , , ]

Chemical Reactions Analysis
  • Esterification: The carboxylic acid functionality can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly employed to introduce diverse substituents at the carboxylic acid moiety. []

  • Amidation: The carboxylic acid can also react with amines to form amides, offering another route for structural diversification and potential modulation of pharmacological properties. [, ]

  • N-Alkylation: The nitrogen atom in the thiazine ring can undergo alkylation reactions with various alkylating agents, leading to the introduction of diverse substituents at this position. [, ]

  • Cycloaddition reactions: Derivatives containing an exocyclic double bond conjugated to the thiazine ring can participate in 1,3-dipolar cycloaddition reactions with suitable dipoles, leading to the formation of complex polycyclic structures. []

  • Calcium Antagonistic Activity: Certain derivatives exhibit calcium antagonistic activity, suggesting their potential to block calcium channels and modulate calcium influx into cells. [, ]

  • Antibacterial Activity: Some derivatives possess antibacterial properties, indicating their ability to interfere with essential bacterial processes. [, , ]

  • Sodium/Hydrogen Exchange Inhibition: Specific analogues, like KB-R9032, have been shown to inhibit the sodium/hydrogen exchanger (Na+/H+ exchanger), a protein involved in maintaining cellular pH balance. [, ]

Applications
  • Antibacterial Agents: Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights their potential as lead compounds for developing new antibiotics, particularly against drug-resistant strains. [, , ]
  • Calcium Antagonists: Certain analogues exhibit calcium antagonistic properties, indicating their potential in treating conditions like hypertension, angina, and arrhythmias. Further research is needed to optimize their efficacy and safety profiles. [, ]
  • Sodium/Hydrogen Exchange Inhibitors: Analogues like KB-R9032, a potent Na+/H+ exchange inhibitor, have potential applications in treating conditions like heart failure, stroke, and cancer, where dysregulation of cellular pH plays a significant role. [, ]
  • Monoacylglycerol Lipase (MAGL) Inhibitors: Spiro derivatives, designed through bioisosteric transformation of the core structure, have demonstrated potent and reversible MAGL inhibitory activity, suggesting their potential in treating central nervous system disorders. []
  • Aldose Reductase Inhibitors: Derivatives incorporating specific substituents, like 4-benzyl and 4-(benzothiazol-2-ylmethyl) groups, have shown potent aldose reductase inhibitory activity, indicating their potential in treating diabetic complications. []

Ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates

  • Compound Description: This class of compounds shares the core structure of 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine with the target compound but differs in the presence of an oxygen atom instead of sulfur in the heterocycle and an ethoxycarbonyl group at the 2-position. []

3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylic acids

  • Compound Description: This group of compounds are structurally similar to ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates with an added pyridine ring fused to the benzoxazine core. []

7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: This compound features a nitro group at the 7-position of the benzoxazine ring, differing from the target compound in the heteroatom and substitution pattern. []

8-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Compound Description: This compound is an isomer of compound 3, with the nitro group at the 8-position instead of the 7-position on the benzoxazine ring. []

7‐(2‐Aminoethyl)‐3,4‐dihydro‐5‐hydroxy‐2H‐1,4‐benzothiazine‐3‐carboxylic acid (DHBT‐1)

  • Compound Description: DHBT-1 is a potent inhibitor of mitochondrial complex I and has been investigated for its potential relevance to Parkinson's Disease. It shares the 1,4-benzothiazine core with the target compound, although with different substitutions. [, ]
  • Compound Description: BT-1 is a metabolite of DHBT-1 and also exhibits irreversible inhibition of complex I in mitochondria. It retains the 1,4-benzothiazine core but lacks the 3-carboxylic acid present in DHBT-1 and the target compound. []

7‐(2‐aminoethyl)‐5‐hydroxy‐1,4‐benzothiazine (BT‐2)

  • Compound Description: BT-2 is another metabolite of DHBT-1 with inhibitory activity on mitochondrial complex I. Compared to BT-1, it lacks the carboxylic acid group at the 3-position of the 1,4-benzothiazine ring. []

7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids

  • Compound Description: This class of compounds exhibits antibacterial activity and shares the 1,4-benzothiazine core with the target compound but possesses a fused pyridine ring and a carboxylic acid group at the 6-position. [, ]

3,4-dihydro-2-methyl-3-oxo-2H-benzo-1,4-thiazine-2-carboxylic acids

  • Compound Description: These compounds are closely related to the target compound, lacking only the carboxylic acid group at the 6-position of the 1,4-benzothiazine ring. []

4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives

  • Compound Description: These derivatives exhibit potent aldose reductase inhibitory activity and share the 1,4-benzothiazine core with the target compound. They differ in the substituents at the 2- and 4-positions, incorporating acetic acid and various benzyl or benzothiazolylmethyl groups, respectively. []

(+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine (SD-3211)

  • Compound Description: SD-3211 is a calcium antagonist with a complex structure incorporating a 1,4-benzothiazine moiety. []

(+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy)-phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-I)

  • Compound Description: This compound is a fecal metabolite of SD-3211 and shares its core structure, differing only in the substitution of a hydroxyl group for a methoxy group. []

(+)-3,4-dihydro-2-[5-hydroxy-2-[3-[N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]-phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-II)

  • Compound Description: This compound, another fecal metabolite of SD-3211, retains the core structure but lacks the N-methyl group present in SD-3211 and (+)-I. []

(+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-[2-[(3,4-methylenedioxy)phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4-benzothiazine ((+)-III)

  • Compound Description: The third fecal metabolite of SD-3211, this compound maintains the core structure but lacks an N-methyl group compared to SD-3211 and (+)-I. []

(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276)

  • Compound Description: ML276 exhibits submicromolar inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) and contains the 1,4-benzothiazine scaffold with a carboxamide group at the 6-position. []

2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H- 1,4-benzothiazines

  • Compound Description: This class of compounds, which includes SD-3211 and its metabolites, features a 1,4-benzothiazine core substituted at the 2-position with a methoxyphenyl ring bearing an aminoalkoxy chain. They exhibit Ca2+ antagonistic activity. []

Spiro Derivatives as MAGL Inhibitors

  • Compound Description: These compounds are designed as potent and reversible monoacylglycerol lipase (MAGL) inhibitors and utilize a novel spiro scaffold as a bioisostere for the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety found in compound 1. []

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

  • Compound Description: This compound contains a 1,4-benzothiazine ring linked to a triazole ring and an acetate group. []

3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides

  • Compound Description: These compounds are structurally similar to the target compound, featuring a 1,2-benzothiazine core with a carboxylic acid group at the 3-position. These compounds were evaluated for their affinity to the glycine binding site of the NMDA receptor. []

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl) guanidine Methanesulfonate (KB-R9032)

  • Compound Description: KB-R9032 is a potent Na/H exchange inhibitor featuring a 1,4-benzoxazine core with a guanidine methanesulfonate group attached via a carbonyl linker at the 6-position. [, ]

2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide

  • Compound Description: This compound is a protox inhibitor and features a benzamide group attached to the 6-position of the 1,4-benzoxazine ring, similar to the carboxylic acid in the target compound. []

N-[4-(2,4-diaminopteridine-6-methyl)-3,4-dihydro-2H-1,4-benzothiazine-7-carbonyl]-L-homo glutamic acid (MX-68)

  • Compound Description: MX-68 is a compound containing a 1,4-benzothiazine ring linked to a diaminopteridine moiety via a carbonyl group and further connected to a glutamic acid residue. []

2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids

  • Compound Description: These compounds are structurally similar to the 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids but feature various substituents at the 2-position and are less active than their desmethylated counterparts. []

2-[(2Z)-2-Benzyl­idene-3-oxo-3,4-di­hydro-2H-1,4-benzo­thia­zin-4-yl]acetic acid

  • Compound Description: This compound presents a 1,4-benzothiazine core with a benzylidene group at the 2-position and an acetic acid substituent at the 4-position. []

3,4‐Dihydro‐2‐methyl‐3‐oxo‐N‐aryl‐2H‐[1]benzothieno[3,2‐e1,2‐thiazine‐4‐carboxamide 1,1‐Dioxides

  • Compound Description: This class of compounds represents a novel heterocyclic ring system featuring a benzothienothiazine core with a carboxamide group at the 4-position and a variety of aryl substituents on the nitrogen atom. []

(2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4- benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one

  • Compound Description: This compound contains two 1,4-benzothiazine units linked via a double bond. []

(S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid hemihydrate (DV-7751a)

  • Compound Description: DV-7751a is a new quinolone antibacterial agent possessing a pyrido[1,2,3-de][1,4]benzoxazine core. []

[2-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids

  • Compound Description: These compounds feature an indole ring connected to a 1,4-benzoxazine ring via a carbonyl linker and possess an acetic acid substituent. They were investigated as potential COX-2 inhibitors. []

3,4-dihydro-2H-1,4-benzoxazine-2-acetates

  • Compound Description: These compounds share the core structure of 3,4-dihydro-2H-1,4-benzoxazine with some related compounds discussed earlier but possess an acetate group at the 2-position. []

(-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-pipera-zinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levaquin)

  • Compound Description: Levaquin is a known antibiotic belonging to the quinolone class. It features a pyrido[1,2,3-de]-1,4-benzoxazine core with a carboxylic acid group at the 6-position. []

2-[7-fluoro-4-(3-iodoprop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (B2055)

  • Compound Description: B2055 is a novel N-phenylphthalimide compound with protox inhibiting herbicidal activity, featuring a 1,4-benzoxazine ring with various substituents. []

6-carbamoyl-3,4-dihydro-2H-benzo[1,4]thiazines

  • Compound Description: These compounds share the core 1,4-benzothiazine structure with the target compound but possess a carbamoyl group at the 6-position instead of a carboxylic acid. []

2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazines

  • Compound Description: These compounds share the core 1,4-benzothiazine structure with the target compound but have an amino group at the 2-position instead of a methyl group. []

(2S)-6-fluoro-3,4-dihydro-4-oxy-2H-1-benzopyranyl-2-carboxylic acid

  • Compound Description: This compound possesses a benzopyran core with a carboxylic acid group at the 2-position. []

3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-2-carbonsäurederivaten

  • Compound Description: These compounds feature a 1,4-benzoxazine core with a carboxylic acid group at the 2-position, similar to some previously mentioned compounds. []

(S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine -6-carboxylic acid (YH-6)

  • Compound Description: YH-6 is a quinolone derivative exhibiting potent antimycoplasmal activity. It features a pyrido[1,2,3-de][1,4]benzoxazine core with a carboxylic acid group at the 6-position. []

3,3,9-trichlorothieno[3,4-b]quinolin-1(3H)-one

  • Compound Description: This compound contains a thieno[3,4-b]quinoline core with three chlorine substituents. []

Dispiro 1,4-benzothiazine Hybrid Heterocycles

  • Compound Description: This class of compounds consists of novel dispiro heterocycles incorporating a 1,4-benzothiazine ring linked to another ring system through a spiro carbon atom. They are synthesized via 1,3-dipolar cycloaddition reactions. []

7-chloro-1,3-dihydro-3-(hydroxymethyl)-1-methyl-5-phenyl-2H-1,4-benzodiazepinones

  • Compound Description: These compounds are benzodiazepines with a hydroxymethyl substituent at the 3-position and various substituents at the 7-position. []

(4‐Oxo‐3,4‐dihydrochinazolin‐3‐yl)‐alkansäuren and (4‐Oxo‐3,4‐dihydro‐1,2,3‐benzotriazin‐3‐yl)‐alkansäuren

  • Compound Description: This class encompasses quinazoline and benzotriazine derivatives with alkanoic acid substituents. []

Properties

CAS Number

272437-85-1

Product Name

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25g/mol

InChI

InChI=1S/C10H9NO3S/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14)

InChI Key

QSSXMCACTGDTCK-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O

Canonical SMILES

CC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.